Home > Products > Screening Compounds P112917 > dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate -

dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Catalog Number: EVT-5009481
CAS Number:
Molecular Formula: C24H24N2O6
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to a class of organic compounds known as 1,4-dihydropyridines (DHPs). [] DHPs are a significant class of heterocyclic compounds with a wide range of biological activities, often investigated for their potential applications in pharmaceutical and medicinal chemistry. [] Their importance stems from their ability to interact with various biological targets, leading to a diverse array of pharmacological effects. []

Synthesis Analysis

Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a Hantzsch pyridine synthesis. [] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium source. []

Typical Procedure:

Microwave-assisted synthesis: The Hantzsch condensation can be accelerated using microwave irradiation, leading to reduced reaction times and improved yields. []

Molecular Structure Analysis
  • Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions. []
  • Oxidation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative. [] This oxidation can occur under various conditions, including exposure to air or oxidizing agents.
Mechanism of Action
  • Calcium Channel Blocking: Many 1,4-dihydropyridines, including nifedipine and nicardipine, are known to act as calcium channel blockers. [, , , , ] They bind to L-type voltage-gated calcium channels, primarily in vascular smooth muscle, leading to vasodilation. The presence of the dihydropyridine ring, aryl substituents, and ester groups in dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate suggests a potential interaction with these channels.
  • Antioxidant activity: Some studies suggest that certain DHPs exhibit antioxidant activity. [, ] This activity might be attributed to their ability to scavenge free radicals or chelate metal ions.
Physical and Chemical Properties Analysis
  • Appearance: Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is typically a yellow solid. []
Applications
  • Pharmaceutical Research: Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as a member of the 1,4-dihydropyridine class, holds potential for pharmaceutical research, particularly in areas where calcium channel blocking activity is desired. Its potential applications may include:
    • Hypertension: 1,4-Dihydropyridines are commonly used as antihypertensive agents due to their vasodilating properties. [, , , , ] Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate might be investigated for its potential to lower blood pressure.

Nifedipine

Relevance: Nifedipine serves as a reference compound for numerous studies investigating the pharmacological properties of novel dihydropyridine derivatives. It shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing mainly in the substituents at the 1- and 4- positions of the dihydropyridine ring. [, , , , , , , , , ]

Nicardipine

Relevance: Similar to nifedipine, nicardipine serves as a benchmark compound in various studies exploring the pharmacological profile of novel dihydropyridine derivatives. It shares the core 1,4-dihydropyridine ring with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing mainly in the substituents at the 1- and 4- positions of the dihydropyridine ring. [, , , , , , , ]

Nitrendipine

Relevance: Nitrendipine is structurally related to dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring. [, ]

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Relevance: This compound shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the substituents at the 1-, 3-, 4- and 5- positions. The presence of a nitrophenyl group at the 4-position highlights their structural similarity. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Relevance: This compound shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The variations in the substituents at the 1- and 3- positions of the dihydropyridine ring contribute to their different pharmacological profiles. [, ]

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

Relevance: NKY-722 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The differences in the substituents at the 1- and 3- positions contribute to their distinct pharmacological properties. [, ]

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Hydrochloride (TC-81)

Relevance: TC-81 shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1-, 3- and 4- positions of the dihydropyridine ring, leading to variations in their pharmacological profiles. Notably, both compounds feature a nitro-substituted phenyl ring at the 4-position, although the position of the nitro group differs. [, , , ]

Methyl Pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Relevance: MN9202 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring. [, ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

Relevance: This compound shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a substituted phenyl ring at the 4-position, albeit with different substituents, highlights a structural similarity between the two compounds. []

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Relevance: This compound shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting a structural similarity between the two compounds. []

(+/-)-(R)-3-[(R)-1-Benzyl-3-piperidyl] Methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride (KW-3049)

Relevance: KW-3049 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring. [, ]

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (+/-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Relevance: FRC-8653 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. []

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Relevance: FRC-8411 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. [, ]

1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

Relevance: CV-159 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Relevance: DCDDP shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the substituents at the 1- and 4- positions of the dihydropyridine ring. Both compounds belong to the same chemical class and are structurally similar. [, ]

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

Relevance: PAK-200 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds are classified as dihydropyridine analogues and exhibit structural similarities, primarily differing in the substituents at the 1-, 3-, and 5- positions of the dihydropyridine ring. []

Bis(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Niludipine)

Relevance: Niludipine shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. Both compounds belong to the same chemical class and are structurally similar. []

Cyclopropylmethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101)

Relevance: MPC-2101 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. Both compounds are classified as dihydropyridine derivatives and exhibit structural similarities. []

2-Nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CD-349)

Relevance: CD-349 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds are classified as dihydropyridine derivatives and exhibit structural similarities, primarily differing in the substituents at the 1- and 3- positions of the dihydropyridine ring. []

Properties

Product Name

dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H24N2O6/c1-14-9-11-18(12-10-14)25-15(2)20(23(27)31-4)22(21(16(25)3)24(28)32-5)17-7-6-8-19(13-17)26(29)30/h6-13,22H,1-5H3

InChI Key

XPMYAGADOKXIKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.